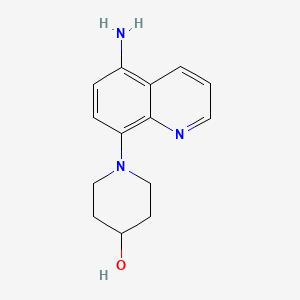

1-(5-Aminoquinolin-8-yl)piperidin-4-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(5-aminoquinolin-8-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-3-4-13(14-11(12)2-1-7-16-14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCZGLJPLLARSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C3C(=C(C=C2)N)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 5 Aminoquinolin 8 Yl Piperidin 4 Ol

Retrosynthetic Analysis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol

A retrosynthetic analysis of the target molecule provides a logical framework for planning its synthesis by deconstructing it into simpler, more readily available starting materials.

The most logical disconnection point in this compound is the C-N bond between the C8 position of the quinoline (B57606) ring and the nitrogen atom of the piperidine (B6355638) ring. This bond is highlighted in the retrosynthetic scheme.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection suggests that the synthesis can be achieved via a coupling reaction between an 8-functionalized-5-aminoquinoline derivative and piperidin-4-ol. The most common and effective methods for forming such aryl amine bonds are transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.orgias.ac.insemanticscholar.org This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with an amine. wikipedia.orgyoutube.com

Key Synthetic Challenges:

Regioselective Functionalization of the Quinoline Ring: The quinoline core must be selectively functionalized at the C5 and C8 positions. Introducing an amino group at C5 and a suitable leaving group (like a halogen) at C8 without affecting other positions requires a carefully planned synthetic sequence.

Protecting Group Strategy: The presence of multiple reactive functional groups—the C5 primary amine, the C8 hydroxyl group (in the precursor 8-hydroxyquinoline), and the piperidine's secondary amine and hydroxyl group—necessitates a robust protecting group strategy to prevent unwanted side reactions during the various synthetic steps.

Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. ias.ac.inyoutube.com Sterically hindered and electron-rich ligands are often required to achieve high yields and functional group tolerance. ias.ac.in

Purification: The final product and intermediates can be polar, which may present challenges for purification, often requiring chromatographic techniques.

Synthesis of Precursor Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: a functionalized quinoline intermediate and a substituted piperidin-4-ol.

The quinoline component must be prepared with the necessary functional groups in place for the key coupling step. This typically involves multi-step syntheses starting from simpler quinoline derivatives like 8-hydroxyquinoline (B1678124).

The 5-aminoquinolin-8-ol (B76478) scaffold is a crucial intermediate. A common and effective route to this compound begins with the commercially available 8-hydroxyquinoline. The synthesis involves electrophilic substitution reactions to introduce the required functionalities.

A representative synthesis proceeds as follows:

Nitration: 8-hydroxyquinoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the electron-rich ring. This reaction typically yields a mixture of 5-nitro- and 7-nitro-8-hydroxyquinoline, which must be separated.

Reduction: The isolated 5-nitro-8-hydroxyquinoline is then subjected to reduction. Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to convert the nitro group into a primary amine, yielding 5-aminoquinolin-8-ol. nnpub.org

An alternative approach involves protecting the hydroxyl group of 8-hydroxyquinoline before nitration to improve solubility and potentially influence regioselectivity. For instance, converting 8-hydroxyquinoline to 8-methoxyquinoline (B1362559) allows for nitration to 8-methoxy-5-nitroquinoline, followed by reduction to 5-amino-8-methoxyquinoline. nnpub.org The methyl group can then be cleaved using reagents like hydrobromic acid to reveal the final 5-aminoquinolin-8-ol.

A multi-step synthesis reported by Krishna et al. demonstrates the preparation of a related derivative, 5-amino-7-bromoquinolin-8-ol. nih.gov This process involves:

Bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS).

Nitration of the resulting 7-bromoquinolin-8-ol.

Reduction of the nitro group with sodium dithionite (B78146) (Na₂S₂O₄) to afford the 5-amino derivative. nih.gov

Table 1: Example Synthesis of a 5-Aminoquinoline (B19350) Derivative

| Starting Material | Reagents | Product | Key Transformation | Ref |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 1. Conc. H₂SO₄, Conc. HNO₃2. Sn dust, Conc. HCl | 5-Amino-8-hydroxyquinoline | 1. Nitration2. Reduction | nnpub.org |

For the crucial C-N bond-forming step, a "coupling handle"—typically a halogen atom (Cl, Br, I)—is installed at the C8 position of the quinoline ring. This transforms the quinoline into an electrophilic partner for the coupling reaction.

A common strategy involves the synthesis of 5-amino-8-haloquinoline. This can be challenging to prepare directly. A more feasible approach is to start with a precursor like 5,8-dihaloquinoline or 8-haloquinoline, introduce the amino group at C5 (or a nitro group as its precursor), and then perform the coupling.

The Buchwald-Hartwig amination provides a powerful tool for this transformation. Research by Omar and Hormi demonstrated the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines using this method. ias.ac.inresearchgate.net Their work provides a strong precedent for the feasibility of coupling an amine with a quinoline precursor. In the context of synthesizing our target molecule, the strategy would be reversed: coupling an 8-halo-5-aminoquinoline (with a protected amine) with piperidin-4-ol.

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Quinoline Scaffolds

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Ref |

|---|---|---|---|---|---|---|

| 5-Bromo-8-(benzyloxy)quinoline | Aniline (B41778) | Pd(OAc)₂ / Johnphos (L1) | NaO-t-Bu | Toluene | 110-150 | ias.ac.in |

This table illustrates typical conditions that could be adapted for the synthesis of this compound, where the aryl halide would be an 8-halo-5-(protected-amino)quinoline and the amine would be piperidin-4-ol.

Piperidin-4-ol is the second key building block. While it is commercially available, understanding its synthesis provides a complete picture of the chemical process. The synthesis of substituted piperidin-4-ols is a well-established area of organic chemistry. nih.govajchem-a.com

Common synthetic routes include:

Reduction of Piperidin-4-ones: The most straightforward method is the reduction of the corresponding N-protected piperidin-4-one. A variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used to convert the ketone to the desired alcohol. The N-protecting group (e.g., Boc, Cbz, or Benzyl) can be removed in a subsequent step.

Cyclization Reactions: Piperidine rings can be constructed through various cyclization strategies. For instance, intramolecular reductive amination of a suitably functionalized amino-ketone can form the six-membered ring. youtube.com

Gold-Catalyzed Synthesis: Modern methods include gold-catalyzed sequences that can produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Table 3: General Methods for the Synthesis of Piperidin-4-ol Derivatives

| Method | Precursor | Key Reagents | Product Feature | Ref |

|---|---|---|---|---|

| Ketone Reduction | N-Protected Piperidin-4-one | NaBH₄ or Catecholborane | Direct formation of the alcohol | nih.gov |

| Grignard Reaction | cis-3-Alkyl-2,6-diarylpiperidin-4-one | Grignard Reagent (R-MgX) | Introduction of an alkyl/aryl group at C4 | researchgate.net |

Substituted Piperidin-4-ol Intermediates

Preparation of 4-Hydroxypiperidine (B117109) Derivatives

The 4-hydroxypiperidine moiety is a crucial building block in the synthesis of the target compound. Its preparation can be achieved through various established routes. One common method involves the reduction of 4-piperidone (B1582916), which is commercially available. A notable approach is the reductive amination of 4-piperidone with an appropriate amine, followed by reduction of the resulting enamine or imine. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with an aniline derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield the corresponding N-aryl-4-hydroxypiperidine derivative. dtic.mil

Another versatile method for constructing the 4-hydroxypiperidine ring is through the cyclization of acyclic precursors. For example, intramolecular cyclization of aminoalcohols can be induced to form the piperidine ring. dtic.mil Furthermore, the hydrogenation of pyridine (B92270) derivatives offers a direct route to the saturated piperidine core. This can be achieved using various catalysts under hydrogen pressure. nih.gov

The table below summarizes a common synthetic route to a protected 4-hydroxypiperidine derivative, which can then be deprotected and coupled with the quinoline component.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 4-Piperidone | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH | tert-Butyl 4-oxopiperidine-1-carboxylate |

| 2 | tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride (NaBH₄), Methanol (B129727) | tert-Butyl 4-hydroxypiperidine-1-carboxylate |

Protecting Group Strategies for the Piperidin-4-ol Moiety

The hydroxyl and the secondary amine groups of piperidin-4-ol often require protection to prevent them from interfering with subsequent reactions. The choice of protecting group is critical and depends on the specific reaction conditions of the synthetic sequence.

For the secondary amine of the piperidine ring, the tert-butoxycarbonyl (Boc) group is widely used. nih.govgoogle.com It is introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable under a variety of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. google.comnih.gov

The hydroxyl group at the 4-position can also be protected if necessary, for example, as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether like tert-butyldimethylsilyl (TBS) ether. The benzyl group can be introduced using benzyl bromide in the presence of a base and is typically removed by hydrogenolysis. Silyl ethers are introduced using the corresponding silyl chloride and are generally removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy in complex syntheses. nih.gov

Coupling and Formation of the Quinoline-Piperidine Linkage

The formation of the C-N bond between the quinoline and piperidine rings is a pivotal step in the synthesis of this compound. Several methods can be employed to achieve this coupling.

Amine Alkylation and Arylation Reactions

While less common for this specific linkage, N-alkylation can in principle be used. This would involve the reaction of a quinoline amine with a piperidine derivative bearing a leaving group. However, direct alkylation of aminoquinolines can sometimes lead to a mixture of products and may require harsh conditions.

A more prevalent strategy is nucleophilic aromatic substitution (SNA_r). This reaction typically involves a quinoline ring activated by an electron-withdrawing group and containing a good leaving group, such as a halogen (e.g., chloro or bromo), at the 8-position. The piperidine nitrogen then acts as the nucleophile, displacing the leaving group. For the synthesis of the target molecule, this would likely involve reacting an 8-halo-5-nitroquinoline with piperidin-4-ol. The nitro group serves to activate the ring towards nucleophilic attack and can subsequently be reduced to the desired amino group. The reaction is often carried out at elevated temperatures in a suitable solvent. researchgate.net

A prominent and highly versatile method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions. researchgate.net In the context of synthesizing this compound, this would involve the coupling of an 8-halo-5-aminoquinoline (or a protected version) with piperidin-4-ol. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield.

The following table outlines a representative Buchwald-Hartwig amination reaction.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 8-Bromo-5-nitroquinoline | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | tert-Butyl 4-hydroxy-4-(5-nitroquinolin-8-yl)piperidine-1-carboxylate |

Condensation and Cyclization Strategies

Condensation reactions followed by cyclization offer an alternative pathway to construct the quinoline ring system already bearing the piperidine substituent. For instance, a Friedländer-type condensation could be envisioned. This would involve the reaction of a suitably substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, where one of the precursors already incorporates the piperidine moiety. However, the synthesis of the requisite starting materials can be complex.

Another approach involves the cyclization of a precursor that contains both the nascent quinoline and piperidine components. For example, a suitably functionalized aniline derivative could be reacted with a piperidine-containing fragment to form an intermediate that can then be cyclized to form the quinoline ring, for instance, through a Skraup or Doebner-von Miller reaction. These reactions, however, often require harsh acidic conditions which might not be compatible with the functional groups on the piperidine ring. nih.gov

Functional Group Interconversions and Post-Coupling Modifications

Functional group interconversions and post-coupling modifications are essential for the late-stage diversification of the core this compound structure. These reactions allow for the fine-tuning of the molecule's properties by altering the electronic and steric nature of its constituent rings.

The introduction of additional amino groups or the modification of the existing primary amine on the quinoline ring can be achieved through various amination strategies. These methods are crucial for creating a library of derivatives with potentially altered biological activities or physicochemical properties.

One of the most powerful methods for forming C-N bonds on aromatic rings is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the amination of haloquinolines with a wide range of amines. For instance, a 4-haloquinoline can be coupled with an amine to introduce a new amino substituent at the C4 position. nih.gov This protocol is known for its functional group tolerance and broad substrate scope.

Copper-catalyzed amination represents another significant approach. For example, iodoquinolines can be converted to primary aminoquinolines using copper(I) iodide in the presence of formamide, which serves as an in-situ source of ammonia (B1221849). nih.gov This method proceeds under relatively mild conditions. Furthermore, the reaction of quinolines with secondary amines, such as dimethylamine, can be facilitated by heating, leading to the corresponding N,N-dimethylaminoquinoline derivatives. rsc.org

The classical Chichibabin reaction offers a method for the direct amination of N-heterocyclic compounds. nih.gov In this reaction, quinoline can react with sodium amide (sodamide) in liquid ammonia to yield 2-aminoquinoline. nih.gov The mechanism involves the nucleophilic addition of the amide ion to the quinoline ring. nih.gov

These amination reactions provide a versatile toolkit for modifying the quinoline core of this compound, enabling the synthesis of a wide array of derivatives.

| Amination Method | Catalyst/Reagent | Typical Position of Amination | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst | C4 (from haloquinoline) | Broad substrate scope, high functional group tolerance. nih.gov |

| Copper-Catalyzed Amination | Copper(I) iodide/Formamide | C4, C8 (from iodoquinoline) | Mild reaction conditions, in-situ ammonia source. nih.gov |

| Chichibabin Reaction | Sodium amide (NaNH2) | C2 | Direct amination of the heterocyclic ring. nih.gov |

| Nucleophilic Substitution | Secondary amines (e.g., dimethylamine) | C8 | Often requires elevated temperatures. rsc.org |

Modifications to the piperidine ring, particularly hydroxylation and reductive transformations, can significantly impact the molecule's polarity, conformation, and interactions with biological targets.

Hydroxylation of the piperidine ring can be achieved through several synthetic strategies. While direct C-H hydroxylation is challenging, enzymatic methods have shown promise. For example, leucine (B10760876) 5-hydroxylase has been repurposed to perform asymmetric epoxidation on substrates containing an olefin, which then undergoes intramolecular cyclization to form a substituted hydroxypipecolic acid. nih.govacs.org This highlights the potential of biocatalysis for introducing hydroxyl groups with high stereocontrol. Another approach involves the aza-Prins cyclization of homoallylic amines with carbonyl compounds, which can yield cis-4-hydroxypiperidines. rsc.org The synthesis of 3-hydroxypiperidines can also be accomplished through the catalytic hydrogenation of 3-hydroxypyridine (B118123) using catalysts such as ruthenium on silica (B1680970). google.com

Reductive transformations of the piperidine ring or its precursors are fundamental in its synthesis and modification. The most common method for obtaining a piperidine ring is the hydrogenation of a corresponding pyridine ring. nih.gov This can be achieved using various catalysts, including rhodium, ruthenium, and palladium, often under hydrogen pressure. nih.govorganic-chemistry.org A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using formic acid offers a pathway to N-aryl piperidines through a reductive transamination process. nih.govacs.org This reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination. nih.gov Furthermore, reductive amination is a key step in the synthesis of piperidine iminosugars, where a carbonyl group and an amine are coupled and reduced in one pot. researchgate.net

| Transformation | Method | Reagents/Catalysts | Outcome |

| Hydroxylation | Enzymatic Oxidation | Leucine 5-hydroxylase | Asymmetric hydroxylation. nih.govacs.org |

| Hydroxylation | Aza-Prins Cyclization | Brønsted or Lewis acids | Synthesis of cis-4-hydroxypiperidines. rsc.org |

| Hydroxylation | Catalytic Hydrogenation | Ru/SiO2 | Synthesis of 3-hydroxypiperidines from 3-hydroxypyridine. google.com |

| Reduction | Catalytic Hydrogenation | Rh, Ru, Pd catalysts | Reduction of pyridine precursors to piperidines. nih.govorganic-chemistry.org |

| Reduction | Reductive Transamination | Rh catalyst, HCOOH | Conversion of pyridinium salts to N-aryl piperidines. nih.govacs.org |

Advanced Synthetic Techniques for Analogues

The development of novel analogues of this compound often requires the use of advanced synthetic techniques that offer improved efficiency, selectivity, and access to diverse chemical structures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline and piperidine derivatives. acs.orgnih.gov

The synthesis of quinoline thiosemicarbazones endowed with a piperidine moiety has been efficiently achieved through microwave-assisted condensation. acs.orgnih.gov Similarly, the cyclocondensation of enones with aminoacetonitrile, followed by microwave-assisted dehydrocyanation, provides a simple and efficient route to substituted pyrroles, which can be building blocks for more complex systems. researchgate.net The preparation of 5-aminopyrazol-4-yl ketones has also been shown to be rapid and efficient using microwave dielectric heating. acs.org These examples demonstrate the utility of microwave irradiation in the synthesis of analogues of this compound, allowing for the rapid generation of compound libraries for further investigation.

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the synthesis of complex molecules and their analogues.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a robust method for forming C-C bonds. This reaction can be used to introduce aryl or other substituents onto the quinoline or piperidine rings, provided a suitable halide is present. First-row transition metals like nickel, iron, cobalt, and copper are also gaining prominence as catalysts for such transformations.

Copper-catalyzed reactions are also widely used. For instance, a dehydrogenative cross-coupling reaction between methylquinoline derivatives and N-aryl glycine (B1666218) esters has been developed using a cooperative catalysis of a copper salt and a Brønsted acid to afford β-quinolinyl α-amino acid esters. wikipedia.org

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org For example, palladium-catalyzed oxidative annulation of anilines with allyl alcohols can be used to synthesize quinoline derivatives. acs.org

These cross-coupling reactions offer a high degree of flexibility and functional group tolerance, making them ideal for the synthesis of a wide range of analogues of this compound.

The stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, the development of stereoselective synthetic methods for chiral analogues of this compound is of significant interest.

The stereoselective synthesis of piperidine derivatives can be achieved through various strategies. One approach is the hydrogenation of substituted pyridines using chiral catalysts, which can lead to the formation of specific stereoisomers of the corresponding piperidine. nih.gov The use of an 8-aminoquinoline (B160924) as a directing group in palladium-catalyzed intramolecular hydroamination allows for the stereoselective synthesis of five- and six-membered heterocycles. nih.gov

Cyclization reactions are also a cornerstone of stereoselective synthesis. For example, the stereocontrolled synthesis of tetrahydroisoquinoline and piperidine derivatives can be achieved through an oxidative ring cleavage of an olefin followed by a cyclization under a double reductive amination protocol with a chiral primary amine. google.com Furthermore, the synthesis of 2,5-disubstituted piperidines, which are useful as GABA uptake inhibitors, can be performed stereoselectively. nih.gov

Enzymatic reactions, as mentioned earlier, can also provide a high degree of stereocontrol in the synthesis of chiral building blocks. nih.govacs.org These methods are crucial for accessing enantiomerically pure analogues of this compound for biological evaluation.

Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of this compound involves a multi-step process, with each stage yielding an intermediate that requires rigorous purification to ensure the desired purity and yield of the final product. The isolation and purification of these intermediates are critical for the successful progression of the subsequent synthetic steps. The primary techniques employed for the purification of these intermediates include chromatography, crystallization, extraction, and precipitation.

A crucial intermediate in the synthesis is often a nitrated precursor, such as 1-(5-nitroquinolin-8-yl)piperidin-4-ol (B1420472) or a protected version like tert-butyl 4-hydroxy-4-(8-nitroquinolin-5-yl)piperidine-1-carboxylate. The purification of such nitroquinoline derivatives can be challenging due to the presence of positional isomers.

One effective method for separating nitroquinoline isomers is through controlled pH precipitation. By dissolving the mixture of isomers in a suitable organic solvent, such as methylene chloride, and then treating it with a hydrohalide like hydrochloric acid, the corresponding hydrohalide salts can be precipitated. The separation of these salts can then be achieved by carefully adjusting the pH of the aqueous solution. For instance, increasing the pH to approximately 3.5 can lead to the precipitation of the 8-nitroquinoline (B147351) isomer as a free base, which can be collected by filtration. google.com Further purification can be achieved by crystallization from a suitable solvent, such as isopropyl alcohol, to yield the nitroquinoline intermediate with high purity. google.com

Flash column chromatography is another extensively used technique for the purification of synthetic intermediates. nih.govnih.gov For Boc-protected piperidine intermediates, silica gel is a common stationary phase. The elution is typically performed using a gradient system of ethyl acetate (B1210297) in hexanes. nih.gov The polarity of the eluent mixture is gradually increased to effectively separate the desired compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

Liquid-liquid extraction is a fundamental technique used during the work-up of reaction mixtures to isolate the crude intermediate. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. nih.gov The organic layer containing the desired product is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is then subjected to further purification. nih.gov

The table below summarizes the common purification techniques and conditions applied to the synthetic intermediates of this compound.

| Intermediate Type | Purification Technique | Stationary Phase / Solvent System | Key Parameters |

| Nitroquinoline Precursors | pH-Controlled Precipitation | Methylene Chloride / Aqueous HCl / Base | pH adjustment to ~3.5 for selective precipitation. google.com |

| Crystallization | Isopropyl Alcohol | Recrystallization of the precipitated free base. google.com | |

| Boc-Protected Piperidine Intermediates | Flash Column Chromatography | Silica Gel | Gradient elution with Ethyl Acetate/Hexanes. nih.gov |

| Liquid-Liquid Extraction | Ethyl Acetate / Water | Standard work-up procedure. nih.gov | |

| Aminoquinoline Intermediates | Flash Column Chromatography | Silica Gel | Elution with Chloroform (B151607) or Chloroform/Methanol gradients. nih.gov |

Following the purification of the nitro-intermediate, the subsequent reduction of the nitro group to an amine yields an aminoquinoline intermediate. These intermediates can also be purified using flash column chromatography. Depending on the polarity of the specific intermediate, different solvent systems may be employed, such as chloroform or a gradient of methanol in chloroform, to achieve optimal separation. nih.gov The final, purified intermediates are typically characterized by spectroscopic methods like NMR and mass spectrometry to confirm their structure and purity before proceeding to the next synthetic step.

Computational and in Silico Investigations of 1 5 Aminoquinolin 8 Yl Piperidin 4 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental to predicting how a ligand, such as 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, will interact with a protein target at the molecular level. These methods provide insights into the binding mode, affinity, and selectivity of a compound, which are critical for its development as a potential therapeutic agent.

The prediction of ligand-protein interactions is a key aspect of molecular docking. For quinoline (B57606) derivatives, studies have shown that the quinoline ring can participate in various interactions, including hydrophobic interactions and hydrogen bonding. mdpi.com In the case of this compound, the amino group on the quinoline ring and the hydroxyl group on the piperidine (B6355638) ring are likely to act as hydrogen bond donors or acceptors. The aromatic quinoline core can form π-π stacking or hydrophobic interactions with corresponding residues in a protein's binding pocket. mdpi.com

Table 1: Potential Ligand-Protein Interactions for this compound

| Structural Moiety of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Amino group on quinoline | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |

| Hydroxyl group on piperidine | Aspartate, Glutamate, Serine, Threonine, Histidine | Hydrogen Bonding |

| Quinoline ring system | Phenylalanine, Tyrosine, Tryptophan, Leucine (B10760876), Valine | π-π Stacking, Hydrophobic Interactions |

| Piperidine ring | Alanine, Valine, Leucine, Isoleucine | Hydrophobic Interactions |

Given that specific experimental data on the biological targets of this compound is limited, computational approaches such as reverse docking are invaluable. This technique involves docking the compound against a library of known protein structures to identify potential biological targets. The quinoline and piperidine scaffolds are present in compounds targeting a wide range of proteins. For example, derivatives of quinoline have been investigated as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and as agents targeting DNA. nih.gov Similarly, the piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as various enzymes. nih.gov

Through molecular docking simulations, the putative binding site of this compound within a target protein can be elucidated. The identification of the binding pocket and the key interacting amino acid residues is crucial for understanding the mechanism of action and for designing more potent and selective analogs. researchgate.net

Conformational analysis of this compound is essential to identify its low-energy, biologically active conformation. researchgate.net The flexibility of the piperidine ring and the rotatable bond connecting it to the quinoline ring allow the molecule to adopt various shapes. Computational methods are used to generate and evaluate these different conformations.

Energy minimization is then performed to obtain the most stable three-dimensional structure of the molecule. This process is a prerequisite for accurate molecular docking studies, as the ligand's conformation significantly influences its binding to a receptor. researchgate.net The resulting stable conformer represents the most likely structure of the compound when it interacts with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a predictive QSAR model for analogs of this compound, a dataset of structurally related compounds with known biological activities (e.g., IC50 values) against a specific target would be required. Statistical methods, such as partial least squares (PLS) regression, are often employed to build the model. nih.gov A reliable QSAR model is characterized by its statistical significance and predictive power, often validated through cross-validation techniques and the use of an external test set of compounds. nih.gov Such models can then be used to predict the biological activity of new, untested compounds, thereby accelerating the drug discovery process.

A key outcome of QSAR studies is the identification of physicochemical descriptors that are significantly correlated with the biological activity of the compounds. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For quinoline and piperidine-containing compounds, properties such as hydrophobicity, molecular weight, and the presence of hydrogen bond donors and acceptors have been shown to influence their biological effects. mdpi.com The analysis of these descriptors provides valuable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and targeted molecules.

Table 2: Common Physicochemical Descriptors in QSAR Studies

| Descriptor Category | Examples | Potential Influence on Activity |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Influences the fit of the ligand within the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with the biological target. |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

While specific pharmacophore models for this compound are not extensively documented in public literature, the essential features can be inferred from studies on analogous 4-aminoquinoline (B48711) compounds, which are known for a variety of biological activities, including antimalarial properties. nih.govplos.org The key pharmacophoric features of the aminoquinoline scaffold generally include:

Aromatic Ring System: The quinoline core itself serves as a critical aromatic feature, often participating in π-π stacking interactions with aromatic residues in a target's binding site. plos.org

Hydrogen Bond Donors and Acceptors: The primary amine group (at position 5) and the hydroxyl group on the piperidine ring are potent hydrogen bond donors. The quinoline nitrogen and the nitrogen within the piperidine ring act as hydrogen bond acceptors. These features are crucial for anchoring the ligand within a binding pocket. youtube.com

Hydrophobic Features: The piperidine ring and the bicyclic quinoline system contribute to the molecule's hydrophobic character, which is important for interactions with nonpolar regions of a biological target.

A representative pharmacophore model for a related 4-anilinoquinoline, amodiaquine, highlights features such as hydrogen bond acceptors, donors, and aromatic rings as crucial for its activity. nih.gov For this compound, a similar model would likely identify the amino and hydroxyl groups as key hydrogen bonding points and the quinoline as a central aromatic feature.

Table 1: Inferred Pharmacophoric Features of this compound

| Feature Type | Moiety | Potential Interaction |

| Hydrogen Bond Donor | 5-Amino group (-NH₂) | Interaction with acceptor residues |

| Hydrogen Bond Donor | 4-Hydroxyl group (-OH) | Interaction with acceptor residues |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with donor residues |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Interaction with donor residues |

| Aromatic Ring | Quinoline Core | π-π stacking, hydrophobic interaction |

| Hydrophobic Group | Piperidine Ring | Hydrophobic interaction |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir Once a pharmacophore model is established, it can be used as a 3D query to filter databases of chemical compounds.

The process typically involves:

Library Preparation: A large database of compounds is computationally prepared, often generating multiple conformations for each molecule.

Pharmacophore Filtering: The library is screened against the defined pharmacophore model. Only molecules that match the essential features in the correct 3D orientation are retained.

Docking and Scoring: The "hit" compounds from the pharmacophore screen are then subjected to molecular docking simulations to predict their binding orientation and affinity within the target's active site.

While no specific virtual screening studies centered on a this compound-derived pharmacophore are published, screening campaigns involving piperidine and quinoline derivatives are common. sciengpub.irnih.gov For instance, virtual screening of piperidine-based molecules has been employed to identify potential inhibitors for various enzymes. sciengpub.ir Such a screening using a pharmacophore derived from our title compound would search for molecules that spatially align with its key hydrogen bonding and aromatic features, leading to the identification of novel potential lead compounds. youtube.com

Preclinical Biological Evaluation of 1 5 Aminoquinolin 8 Yl Piperidin 4 Ol and Analogues

In Vitro Biological Activity Screening

The in vitro biological activity of quinoline (B57606) derivatives, the structural class to which 1-(5-Aminoquinolin-8-yl)piperidin-4-ol belongs, has been a subject of extensive research, particularly for anti-malarial and anti-cancer applications.

Quinolines, including 4-aminoquinolines and 8-aminoquinolines, have been a cornerstone of anti-malarial chemotherapy for decades. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continued development of new analogues.

The anti-malarial efficacy of quinoline analogues is typically first assessed by their ability to inhibit the growth and proliferation of P. falciparum in in vitro cultures. For instance, a series of 8-aminoquinoline (B160924) analogues of primaquine (B1584692) were screened against a panel of seven P. falciparum clones and isolates. Six of these compounds demonstrated 50% inhibitory concentrations (IC₅₀) between 50 and 100 nM, indicating a tenfold greater potency than the parent compound, primaquine. However, these analogues were generally an order of magnitude less potent than chloroquine (B1663885) against sensitive strains.

Similarly, novel enantiopure mefloquine (B1676156) analogues with a linear alkyl chain showed potent anti-malarial activities, with IC₅₀ values ranging from 12.7 to 254.0 nM against the mefloquine-reduced susceptibility strain Pf 3D7, and from 7.0 to 142.0 nM against the chloroquine-resistant strain Pf W2. Another study on 4-aminoquinoline-pyrimidine hybrids found that several compounds were more potent than the reference drugs chloroquine and artemisinin (B1665778) against both sensitive (D6) and resistant (W2) strains of P. falciparum.

Table 1: In Vitro Anti-Malarial Activity of Selected Quinoline Analogues

| Compound/Analogue Class | Parasite Strain(s) | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| 8-Aminoquinoline Analogues | P. falciparum clones/isolates | 50 - 100 | |

| Enantiopure Mefloquine Analogues | Pf 3D7 (MQ-reduced susceptibility) | 12.7 - 254.0 | |

| Enantiopure Mefloquine Analogues | Pf W2 (CQ-resistant) | 7.0 - 142.0 | |

| 4-Aminoquinoline-Pyrimidine Hybrid (7i) | D6 (CQ-sensitive) | More potent than Chloroquine | |

| 4-Aminoquinoline-Pyrimidine Hybrid (7e) | W2 (CQ-resistant) | 53-fold more potent than Chloroquine | |

| Piperaquine (B10710) | Cameroonian isolates (CQ-S & CQ-R) | 7.76 - 78.3 |

A primary mechanism of action for many 4-aminoquinoline (B48711) anti-malarials is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Drugs like chloroquine bind to heme, preventing its polymerization and leading to a buildup of toxic free heme that kills the parasite.

While this mechanism is characteristic of 4-aminoquinolines, studies have shown that some 8-aminoquinoline analogues also inhibit hematin (B1673048) (the synthetic form of hemozoin) polymerization. In a study of thirteen 8-aminoquinoline analogues, eight were found to inhibit hematin polymerization more effectively than chloroquine, a stark contrast to the parent compound primaquine, which is inactive in this assay. This suggests that structural modifications to the 8-aminoquinoline scaffold can impart this secondary mechanism of action. The ability of a compound to inhibit hemozoin formation is a key indicator of its potential anti-malarial activity.

A critical aspect of preclinical evaluation is determining a compound's activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. The value of a new anti-malarial candidate is significantly enhanced if it retains potency against resistant parasites.

For example, the bisquinoline piperaquine has demonstrated high activity against both CQ-S and CQ-R clinical isolates from Cameroon, with IC₅₀ values below 100 nM for all isolates tested. This lack of cross-resistance is a highly desirable trait. Similarly, certain 4-aminoquinoline-pyrimidine hybrids showed potent efficacy against both CQ-S (D6) and CQ-R (W2) strains, with resistance indices (RI = IC₅₀ CQ-R / IC₅₀ CQ-S) significantly lower than that of chloroquine. This indicates that these analogues can overcome the resistance mechanisms that affect chloroquine. Studies on various 4-aminoquinoline analogues have focused on identifying chemical features that enhance activity against resistant strains, with factors like hydrophilicity and molecular "softness" playing a role.

The quinoline scaffold is not only a source of anti-malarials but has also been explored for its anti-cancer potential. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

The primary method for evaluating in vitro anti-cancer activity is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.

A study on 4-aminoquinoline derivatives found them to be effective against human breast tumor cell lines MCF-7 and MDA-MB-468. One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxicity with IC₅₀ values of 3.3 µg/mL against hepatocellular carcinoma (HepG2), 23 µg/mL against colon carcinoma (HCT-116), 3.1 µg/mL against breast cancer (MCF-7), and 9.96 µg/mL against lung cancer (A549) cell lines. These findings underscore the potential of the quinoline core structure as a template for developing new anti-cancer agents.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Quinoline Analogues in Human Cancer Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 | |

| BAPPN | HCT-116 | Colon Carcinoma | 23 | |

| BAPPN | MCF-7 | Breast Cancer | 3.1 | |

| BAPPN | A549 | Lung Cancer | 9.96 | |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | Potent (specific value not given) | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast Cancer | More potent than Chloroquine |

Anti-Cancer Activity in Human Cancer Cell Lines (in vitro cytotoxicity)

Selectivity against Various Tumor Cell Lines

The evaluation of quinoline and piperidine (B6355638) analogues has revealed promising tumor-selective cytotoxicity. The core principle of selective toxicity involves a compound being significantly more potent against malignant cells than non-malignant cells, a critical attribute for potential therapeutic agents.

Research into 4-aminoquinoline derivatives has shown that these structures can markedly sensitize cancer cells to other treatments with minimal impact on non-cancerous cells. nih.gov For instance, studies combining 4-aminoquinoline analogues with Akt inhibitors demonstrated highly effective and cancer-specific cell killing in human breast cancer cell lines. nih.gov The effectiveness of these combinations suggests that the 4-aminoquinoline scaffold plays a crucial role in this synergistic and selective cytotoxicity. nih.gov

Similarly, piperidine-based compounds have been synthesized and evaluated for their cytotoxic effects. A series of 3,5-bis(benzylidene)-4-piperidones were generally found to be highly toxic to various human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being substantially less so towards non-malignant human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp cells (HPC). nih.gov This differential activity underscores the tumor-selective potential of the piperidone structure. nih.gov The selectivity index (SI), calculated as the ratio of the IC₅₀ (50% inhibitory concentration) for normal cells to that of cancer cells, is a key metric. For example, one of the most specific compounds, 2r, demonstrated a selectivity that surpassed reference chemotherapeutic agents like doxorubicin (B1662922) and melphalan (B128) in the context of oral cancer cells. nih.gov

| Compound Analogue Class | Malignant Cell Line | Non-Malignant Cell Line | Activity Noted |

|---|---|---|---|

| 4-Aminoquinoline Derivatives | MDA-MB468, MDA-MB231, MCF7 (Human Breast Cancer) | Not specified | Markedly sensitizes tumor cells to killing by Akt inhibitors with minimum cytotoxicity to non-cancer cells. nih.gov |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 (Human Oral Carcinoma) | HGF, HPLF, HPC (Human Oral Fibroblasts/Pulp Cells) | Demonstrated high toxicity to cancer cells but were less toxic to non-malignant cells, indicating tumor-selective toxicity. nih.gov |

Antimicrobial Activity against Bacterial and Fungal Strains

The 8-aminoquinoline (8AQ) and piperidine moieties are scaffolds of significant interest in the development of new antimicrobial agents.

The antimicrobial potential of 8-aminoquinoline derivatives has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a compound that prevents visible microbial growth. In studies involving metal complexes of 8AQ, specific analogues demonstrated inhibitory activity. For example, copper complexes of 8AQ-uracil hybrids were tested against a panel of microbes. The Cu-complex designated as 5 (8AQ-Cu-5Nu) was found to inhibit the growth of Plesiomonas shigelloides with an MIC value of 256 µg/mL. nih.govnih.gov The same complex also showed partial inhibition at lower concentrations. nih.gov Another copper complex, 2 (8AQ-Cu-5Iu), exerted a 25% inhibitory effect on P. shigelloides and Shigella dysenteriae at a concentration of 256 µg/mL. nih.govnih.gov Notably, the free 8-aminoquinoline ligand did not show activity in these tests, indicating that complexation can be a key strategy for inducing or enhancing antimicrobial effects. nih.gov

| Compound Analogue | Microorganism | MIC (µg/mL) | Percent Inhibition |

|---|---|---|---|

| 8AQ-Cu-5Nu (Complex 5) | Plesiomonas shigelloides | 256 | 100% |

| 8AQ-Cu-5Nu (Complex 5) | Plesiomonas shigelloides | 128 | 75% |

| 8AQ-Cu-5Nu (Complex 5) | Plesiomonas shigelloides | 64 | 25% |

| 8AQ-Cu-5Iu (Complex 2) | Plesiomonas shigelloides | 256 | 25% |

| 8AQ-Cu-5Iu (Complex 2) | Shigella dysenteriae | 256 | 25% |

Modulation of Specific Molecular Targets

Analogues of this compound have been investigated for their ability to modulate specific protein targets implicated in disease, including chemokine receptors and Toll-like receptors.

The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, CXCL12, play a critical role in cellular trafficking, a process that is co-opted by cancer cells to metastasize to organs where CXCL12 is highly expressed, such as the lungs, liver, and bone marrow. nih.gov Consequently, antagonizing the CXCR4 receptor is a validated strategy for cancer therapy.

Analogues featuring quinoline and piperidine structures have been developed as potent CXCR4 antagonists. In calcium flux assays, which measure the downstream signaling of receptor activation, tetrahydroisoquinoline-based antagonists demonstrated high potency. Several compounds in one series showed IC₅₀ values below 20 nM. nih.gov Other studies using assays that measure the inhibition of HIV-1 entry into cells (a process also mediated by CXCR4) identified a tetrahydroquinoline-based antagonist, compound 135 , with an exceptionally potent IC₅₀ value of 2 nM. nih.gov These findings highlight the suitability of the quinoline scaffold for designing high-affinity ligands that can effectively block the biological function of the CXCR4 receptor.

| Analogue Class | Assay Type | Potency (IC₅₀) |

|---|---|---|

| Tetrahydroisoquinoline Analogues | Calcium Flux Assay | <20 nM for 9 of 13 tested compounds nih.gov |

| Tetrahydroquinoline Analogue (Compound 135) | HIV-1 Cytopathicity Assay | 2 nM nih.gov |

| Cyclic Pentapeptide Analogues | [¹²⁵I]-SDF-1α Binding Assay | 0.2 - 0.3 µM nih.gov |

Toll-like receptors 7 and 8 (TLR7 and TLR8) are key components of the innate immune system that recognize single-stranded RNA from pathogens. Their overactivation is implicated in the pathogenesis of autoimmune diseases like lupus, where they can trigger the production of pro-inflammatory cytokines and autoantibodies. nih.govmerckgroup.com

A significant analogue in this context is Enpatoran (M5049) , an orally available, selective dual inhibitor of TLR7 and TLR8. nih.govmerckgroup.com Enpatoran is a quinoline derivative currently under investigation for the treatment of systemic and cutaneous lupus erythematosus. merckgroup.compatsnap.com Its mechanism involves blocking the pathological activity of immune complexes that would otherwise activate TLR7/8. nih.govnih.gov Pharmacodynamic studies in healthy participants have quantified its potency. The compound demonstrated exposure-dependent inhibition of ex vivo-stimulated cytokine secretion, with simulations suggesting that a 100 mg twice-daily dose would allow most subjects to maintain concentrations above the IC₉₀ (90% inhibitory concentration) for the inhibition of Interleukin-6 (IL-6) and Interferon-alpha (IFN-α) over a 24-hour period. nih.gov

| Compound | Target | Parameter | Value |

|---|---|---|---|

| Enpatoran (M5049) | TLR7/8 (IL-6 Release) | IC₉₀ | 15.5 ng/mL nih.gov |

| Enpatoran (M5049) | TLR7/8 (IFN-α Release) | IC₉₀ | 22.1 ng/mL nih.gov |

DT-Diaphorase (NQO1) Substrate Activity

There is currently no direct scientific literature available that evaluates this compound as a substrate for DT-Diaphorase (NAD(P)H:quinone oxidoreductase 1, NQO1). The primary function of NQO1 is the two-electron reduction of quinones to hydroquinones, a process that can be exploited for the bioreductive activation of anticancer prodrugs. mdpi.com Research into NQO1 substrates has predominantly focused on compounds containing a quinone or quinolinedione moiety. deakin.edu.aunih.gov These structures are susceptible to reduction by NQO1, which can lead to the generation of reactive oxygen species and subsequent cancer cell death. deakin.edu.aunih.gov

For instance, hybrids of 5,8-quinolinedione (B78156) with other chemical entities have been synthesized and shown to act as NQO1 substrates, exhibiting cytotoxic activity against various cancer cell lines that is often correlated with higher NQO1 protein levels. deakin.edu.au While this compound contains a quinoline core, it lacks the quinone structure that is characteristic of established NQO1 substrates. Therefore, based on its chemical structure and the available research, it is not anticipated to be a direct substrate for NQO1-mediated bioactivation in the same manner as quinone-based compounds.

EHMT2 Enzyme Inhibition

No publicly available preclinical data from scientific studies were identified that assess the inhibitory activity of this compound against the enzyme Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2).

Evaluation against M18 Aspartyl Aminopeptidase of P. falciparum

The M18 Aspartyl Aminopeptidase of Plasmodium falciparum (PfM18AAP) is recognized as a potential target for novel antimalarial drugs. nih.govmdpi.com This enzyme is crucial for the parasite's survival, playing a role in the final stages of hemoglobin digestion by cleaving N-terminal acidic amino acids from peptides. nih.govmdpi.com Knockdown of the gene expressing PfM18AAP has been shown to be lethal to the parasite. nih.gov

While the search for inhibitors of PfM18AAP is an active area of research, no studies have been identified that specifically evaluate the inhibitory activity of this compound against this enzyme. Research has been conducted on other chemical classes, such as novel phosphinic derivatives of aspartate and glutamate, which have demonstrated modest inhibition of recombinant PfM18AAP. nih.gov However, these initial derivatives did not show activity against P. falciparum growth in culture, indicating the need for further optimization to improve cell permeability and on-target potency. nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

Efficacy in Animal Models of Malaria (e.g., Pf-humanized SCID mouse model)

Direct in vivo efficacy studies for this compound in animal models of malaria have not been reported in the available literature. However, the 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.gov Preclinical efficacy has been demonstrated for other novel 4-aminoquinoline derivatives in various rodent malaria models.

One such analogue, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline known as MG3, has shown significant oral activity in P. berghei, P. chabaudi, and P. yoelii murine malaria models. nih.gov The efficacy of MG3 was found to be comparable or superior to that of chloroquine. nih.gov Such studies highlight the potential of novel 4-aminoquinoline compounds to be effective in vivo. The use of humanized mouse models, such as the nonobese diabetic/severe combined immunodeficient (NOD-scid) mouse engrafted with human red blood cells, provides a valuable platform for the preclinical evaluation of compounds against human malaria parasites like P. falciparum. westminster.ac.uk

Table 1: In Vivo Efficacy of Analogue MG3 in Rodent Malaria Models

| Animal Model | Analogue | Efficacy Compared to Chloroquine | Citation |

|---|---|---|---|

| P. berghei | MG3 | Comparable or better | nih.gov |

| P. chabaudi | MG3 | Comparable or better | nih.gov |

Efficacy in Xenograft Models of Cancer (if applicable and strictly preclinical)

There are no specific preclinical studies reporting the efficacy of this compound in xenograft models of cancer. The 4-aminoquinoline scaffold is present in some compounds investigated for anticancer activity, often in combination with other treatments.

Table 2: Preclinical Efficacy of Analogue CLEFMA in a Lung Cancer Xenograft Model

| Xenograft Model | Analogue | Key Finding | Citation |

|---|

Efficacy in Murine Models of Microbial Infections (if applicable)

No preclinical studies evaluating the efficacy of this compound in murine models of microbial infections were identified in the course of this research.

Structure Activity Relationship Sar Analysis of 1 5 Aminoquinolin 8 Yl Piperidin 4 Ol Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System

The quinoline nucleus is a versatile scaffold in medicinal chemistry, and its electronic and steric properties can be fine-tuned through substitution to enhance pharmacological efficacy. rsc.orgorientjchem.org For 8-aminoquinoline (B160924) derivatives, the mechanism of action is complex and may involve metabolic activation, making SAR analysis particularly speculative but essential for rational drug design. policycommons.netwho.intnih.gov

The amino group at the C-5 position of the quinoline ring is a key site for structural modification. While direct SAR studies on 1-(5-Aminoquinolin-8-yl)piperidin-4-ol are not extensively documented, research on analogous 5-aminoquinoline (B19350) and 8-aminoquinoline compounds provides valuable insights. For instance, in some series, the introduction of groups such as phenylthio, anilino, or phenoxy at position 5 has been shown to reduce toxicity while maintaining activity. who.int

Modification of amino groups in related heterocyclic systems has been shown to significantly modulate receptor affinity and functional activity. rsc.org For example, functionalization of an amino group with sulfonamides can improve affinity for specific biological targets. rsc.org Conversely, in other quinoline series, the hydrolysis of an amino acid ester moiety to a free carboxylic acid on quinoline carboxamides was found to increase antimicrobial activity, indicating that the nature of the substituent on the amino acid influences the structure-activity relationship. mdpi.com The development of methods for direct C-H functionalization at the C5 position of 8-aminoquinoline amides opens pathways to introduce a variety of substituents, including bromo, difluoromethyl, and tosyloxy groups, allowing for a systematic exploration of SAR at this position. researchgate.net

Table 1: Inferred Impact of Modifications at Quinoline Position 5

| Modification Type | Potential Effect | Reference |

|---|---|---|

| Phenylthio, Anilino, Phenoxy Substitution | Reduced toxicity | who.int |

| Sulfonamide Formation | Modulated receptor affinity | rsc.org |

The attachment of the piperidin-4-ol side chain at the C-8 position is a defining feature of the molecule's scaffold. In the broader class of 8-aminoquinolines, this position is crucial for activity, and the nature of the side chain attached to the C-8 amino group dictates the compound's pharmacological profile. policycommons.netwho.int Studies on other 8-substituted quinolines have shown that this position is tolerant of a variety of substituents. For instance, the introduction of a methoxy (B1213986) substituent at the C-8 position in a series of 2-aryl-5-alkylaminoquinolines had a positive impact on aqueous solubility. nih.gov

In different therapeutic contexts, such as dopamine (B1211576) receptor agonists, attaching a piperazine (B1678402) ring containing an 8-hydroxyquinoline (B1678124) moiety was well tolerated and retained high receptor affinity. nih.gov This suggests that the C-8 position can serve as an effective anchor point for complex side chains without abolishing biological activity. The synthesis of various 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives further underscores that the 8-position is a viable point for modification to achieve desired biological activities, such as antibacterial effects. researchgate.net

Substitutions at other positions on the quinoline ring have a profound impact on the activity of quinoline derivatives.

Position 2: In some quinoline series, placing a phenyl group at the C-2 position can increase activity. rsc.org However, for other classes, substitution at this position with groups like benzyloxy has also been explored. who.int

Position 4: The 4-aminoquinoline (B48711) scaffold is a classic pharmacophore for antimalarial activity. nih.gov The presence of a basic amino side chain is considered essential for drug accumulation and activity. acs.org

Position 6: The presence of a 6-methoxy group is a common feature in many active 8-aminoquinolines like primaquine (B1584692). who.int In other contexts, like cholinesterase inhibitors, introducing a methyl group at the C-6 position was found to establish favorable alkyl linkages within the enzyme's active site. semanticscholar.orgmdpi.com The introduction of a fluorine atom at this position has also been shown to significantly enhance antibacterial activity in some quinoline series. orientjchem.org

Position 7: For 8-aminoquinoline antimalarials, the introduction of substituents at the C-7 position generally leads to a loss of activity. who.int However, for 4-aminoquinolines, a 7-chloro group is a critical requirement for inhibiting β-hematin formation, a key mechanism in their antimalarial action. acs.org

Table 2: Summary of Substituent Effects on the Quinoline Core in Related Compounds

| Position | Substituent | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| C-2 | Phenyl | Increased activity | General Quinolines | rsc.org |

| C-6 | Methyl | Favorable enzyme interactions | Piperidinyl-quinoline Acylhydrazones | semanticscholar.orgmdpi.com |

| C-6 | Fluorine | Enhanced antibacterial activity | General Quinolines | orientjchem.org |

| C-7 | Chloro | Essential for antimalarial activity | 4-Aminoquinolines | acs.org |

| C-7 | Various | General loss of activity | 8-Aminoquinolines | who.int |

Role of the Piperidin-4-ol Moiety

The hydroxyl group at the C-4 position of the piperidine (B6355638) ring can act as both a hydrogen bond donor and acceptor, which is often a critical interaction for binding to biological targets. In the context of 4-hydroxy-2-quinolinones, the hydroxyl group is a key structural feature for their biological activity. mdpi.comnih.govresearchgate.netresearchgate.net While direct SAR studies detailing the modification of this hydroxyl group in this compound are limited, its removal or esterification would be expected to significantly alter the compound's binding affinity and specificity. For example, in a different class of compounds (dopamine D2/D3 receptor agonists), derivatization of hydroxyl and amino groups generally led to a loss of agonist potency. rsc.org This highlights the sensitive and crucial role that such functional groups often play.

The piperidine ring itself contributes significantly to the molecule's activity. In studies of piperidinyl-quinoline acylhydrazones, the piperidine ring was involved in forming crucial π-sigma and π-alkyl linkages within the active site of target enzymes. semanticscholar.org The conformation of the piperidine ring, which can be influenced by substituents, determines the spatial arrangement of the pharmacophoric groups.

In some antimalarial quinoline-piperidine conjugates, the piperidine side chain itself appeared to have minimal influence on the final antiplasmodial activity, suggesting its primary role might be to correctly orient the quinoline pharmacophore. nih.gov However, in other molecular scaffolds, substitutions on the piperidine ring are critical. For instance, studies on 4-methyl piperidine derivatives showed they act as competitive and reversible inhibitors of choline (B1196258) transport systems. researchgate.net This indicates that even small alkyl substitutions on the piperidine ring can define the mechanism and potency of inhibition. The stereochemistry of substituents on the piperidine ring can also play a key role in determining biological activity. nih.gov

Exploration of Different Cyclic Amines and Piperidine Analogues

The exploration of different cyclic amines and piperidine analogues attached to the quinoline core is a critical aspect of the structure-activity relationship (SAR) analysis of this compound derivatives. Modifications in this region can significantly influence the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Research into related 4-aminoquinoline-piperidine conjugates has demonstrated that the nature of the piperidine ring and its substituents is crucial for biological activity, particularly in the context of antimalarial agents. For instance, a set of functionalized quinoline analogues with modified piperidine-containing side chains revealed that 4-aminoquinoline-piperidines exhibit potent activities. nih.gov This suggests that the piperidin-4-ol moiety in the parent compound is a key contributor to its activity.

In a broader context, the piperidine scaffold is prevalent in numerous pharmacologically active compounds. ijnrd.orgnih.gov The substitution pattern on the piperidine ring can modulate lipophilicity and the orientation of the molecule within a biological target. The hydroxyl group at the 4-position of the piperidine ring in this compound, for example, introduces a polar functional group that can participate in hydrogen bonding interactions with the target protein. The exploration of analogues would involve modifying or replacing this group.

Systematic modifications could include:

Alteration of the 4-substituent: Replacing the hydroxyl group with other functionalities such as an amino group, carboxamide, or small alkyl chains to probe the steric and electronic requirements of the binding pocket.

Positional isomerization: Moving the hydroxyl group to the 2- or 3-position of the piperidine ring to assess the optimal geometry for interaction.

Ring variation: Replacing the piperidine ring with other cyclic amines like piperazine, morpholine, or pyrrolidine (B122466) to evaluate the impact of ring size, heteroatom content, and conformational flexibility. For example, in a series of aminoquinoline-pyrimidine hybrids, replacing a flexible diamine linker with a more rigid piperazine linker resulted in decreased antiplasmodial activity, highlighting the sensitivity of the target to the linker's nature. nih.gov

The following table summarizes the antiplasmodial activity of some representative 4-aminoquinoline-piperidine analogues, illustrating the importance of the piperidine moiety.

| Compound ID | Quinoline Moiety | Piperidine Side Chain | IC50 (nM) vs. P. falciparum (NF54 - CQ-sensitive) | IC50 (nM) vs. P. falciparum (K1 - CQ-resistant) |

| 11a | 4-Aminoquinoline | 1-Boc-4-aminopiperidine | 14.0 ± 2.8 | 32.0 ± 4.2 |

| 11b | 4-Aminoquinoline | 1-Boc-4-(methylamino)piperidine | 11.0 ± 1.4 | 24.0 ± 2.8 |

| 16a | 4-Aminoquinoline | 4-Amino-1-(cyclopropylmethyl)piperidine | 16.0 ± 4.2 | 29.0 ± 2.8 |

| 16b | 4-Aminoquinoline | 1-(Cyclopropylmethyl)-4-(methylamino)piperidine | 13.0 ± 2.8 | 21.0 ± 1.4 |

Data sourced from a study on quinoline-piperidine scaffolds as antiplasmodium agents. nih.gov

These findings underscore the significant role of the cyclic amine moiety in defining the biological activity of this class of compounds.

Linker Region Modifications and Their Biological Consequences

Variation of Linker Length and Flexibility

The length and flexibility of the linker are critical parameters that dictate the distance and relative orientation between the quinoline and piperidine moieties. This, in turn, influences how the molecule fits into the binding site of its biological target.

Studies on related aminoquinoline hybrids have shown that even subtle changes in linker length can have a profound impact on activity. For instance, in a series of 8-amino-6-methoxyquinoline (B117001) derivatives, the introduction of an additional ethyl linker between the quinoline and a tetrazole ring was examined to understand the effect of increased distance. mdpi.com Generally, a shorter linker was found to be more favorable for antiplasmodial activity. mdpi.com Similarly, in another study on aminoquinoline-pyrimidine hybrids, compounds with a three-carbon chain linker demonstrated better activity against one strain of P. falciparum compared to those with a two-carbon chain linker, indicating an optimal linker length for that particular scaffold. nih.gov

The flexibility of the linker is also a key determinant of biological activity. A flexible linker allows the molecule to adopt various conformations, which can be advantageous for fitting into a dynamic binding pocket. Conversely, a rigid linker restricts the conformational freedom, which can be beneficial if it pre-organizes the molecule in the bioactive conformation, but detrimental if it imposes a non-optimal geometry. In engineered antibody fragments, it was found that rigid linkers could enhance structural stability and cytotoxicity compared to more flexible linkers. nih.gov This principle can be extrapolated to small molecules, where a balance between rigidity and flexibility is often sought. For certain fusion proteins, an increase in the length of a flexible linker led to a gradual decrease in catalytic efficiency. rsc.org

Introduction of Different Heteroatoms or Functional Groups in the Linker

Introducing heteroatoms such as oxygen, nitrogen, or sulfur, or functional groups like amides or esters into the linker can significantly alter the physicochemical properties of the molecule. These changes can affect solubility, polarity, and the ability to form hydrogen bonds, all of which can influence pharmacokinetic properties and target engagement.

In the parent compound, the linker is a direct bond from the 8-position of the quinoline ring to the nitrogen of the piperidine. Introducing a linker, for example, an ethyl or propyl chain, would already constitute a significant modification. Further complexity can be introduced by incorporating heteroatoms. For instance, replacing a carbon atom with an oxygen atom to create an ether linkage can introduce a hydrogen bond acceptor and alter the linker's rotational profile. Similarly, an amide group can introduce both hydrogen bond donor and acceptor capabilities and increase rigidity.

The impact of such modifications is highly dependent on the specific biological target. For example, in a series of 4-anilidopiperidine analogues, the nature of the linker between the piperidine and an aromatic ring was a critical factor in determining binding affinity at opioid receptors. nih.gov

Stereochemical Considerations and Their Influence on Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a drug.

For this compound, a chiral center exists if the piperidine ring is substituted in a way that creates one. The parent compound itself is achiral. However, many of the potential modifications discussed, particularly to the piperidine ring or the linker, could introduce chirality. For instance, if the hydroxyl group on the piperidine ring were at the 3-position, this would create a chiral center.

The influence of stereochemistry on the activity of quinoline-based compounds has been documented. In a study of nature-inspired antimalarial compounds, the stereochemistry was found to be a driver for potency, with only the natural isomers showing significant activity. mdpi.com This was attributed to stereoselective uptake and interaction with the biological target. mdpi.com

When developing derivatives of this compound that are chiral, it is essential to either synthesize the enantiomers separately or to resolve the racemic mixture and test each enantiomer individually. This allows for a clear understanding of the stereochemical requirements for activity and can lead to the development of more potent and selective drugs with a better therapeutic index.

Development of SAR Hypotheses and Predictive Models

The systematic exploration of the SAR of this compound derivatives allows for the formulation of SAR hypotheses. These hypotheses are qualitative models that describe the relationship between the chemical structure and biological activity. For example, a hypothesis might state that a hydrogen bond donor at the 4-position of the piperidine ring is essential for activity, or that a linker of a specific length and rigidity optimizes potency.

To move beyond qualitative descriptions, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These are mathematical models that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors.

The development of predictive QSAR models for 4-aminoquinolines has been a subject of research, with the aim of guiding the design of new, more potent antimalarial agents. researchgate.netnih.gov These models can help in identifying key molecular features that are either favorable or unfavorable for activity. For instance, a QSAR study might reveal that a certain range of lipophilicity is optimal for cell penetration and activity.

Mechanistic Studies of Biological Action for 1 5 Aminoquinolin 8 Yl Piperidin 4 Ol

Target Validation and Engagement Studies

Confirmation of Identified Molecular Targets

There is no information available in the public domain that identifies or confirms the molecular targets of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.

Binding Kinetics and Thermodynamics (in vitro)

No studies detailing the in vitro binding kinetics or thermodynamic properties of this compound with any biological target have been found.

Cellular Pathway Modulation

Investigation of Downstream Signaling Pathways (e.g., gene expression, protein phosphorylation)

Information regarding the effects of this compound on downstream signaling pathways, including gene expression and protein phosphorylation, is not available in published research.

Apoptosis Induction (if applicable and strictly preclinical, e.g., in cancer cell lines)

There are no preclinical studies available that investigate the potential for this compound to induce apoptosis in cancer cell lines.

Mechanistic Insights from Drug Resistance Studies (e.g., in antimalarial context)

While drug resistance is a known issue for other quinoline-based antimalarial drugs, no studies have been published that explore the mechanisms of resistance specifically to this compound.

Despite a comprehensive search for mechanistic studies focusing on the chemical compound this compound, no specific information regarding its biological mechanism of action or comparative analyses with known chemical probes or reference compounds could be located.

The search yielded data on structurally related compounds, including precursors and other quinoline (B57606) derivatives. However, detailed research findings, data tables, or any form of mechanistic investigation directly pertaining to this compound are not available in the public domain based on the conducted search.

Therefore, it is not possible to provide the requested article with the specified outline and content inclusions, as the foundational scientific literature for such an analysis appears to be absent. Further research would be required to elucidate the biological activity and mechanism of this particular compound before a comparative mechanistic analysis could be performed.

Future Research Directions and Translational Perspectives Preclinical Focus

Design and Synthesis of Advanced Analogues with Tuned Preclinical Profiles

The development of advanced analogues of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol will be a critical step in optimizing its potential therapeutic properties. Synthetic strategies will likely focus on modifications at several key positions to modulate its physicochemical and pharmacological profiles.

Table 1: Potential Analogue Design Strategies

| Modification Site | Rationale for Modification | Potential Synthetic Approach |